1,1',1'',1'''-(3,6-Dihydroxybenzene-1,2,4,5-tetrayl)tetra(heptan-1-one)
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Overview
Description
1,1’,1’‘,1’‘’-(3,6-Dihydroxybenzene-1,2,4,5-tetrayl)tetra(heptan-1-one) is a complex organic compound characterized by the presence of multiple hydroxyl and ketone functional groups. This compound is part of the dihydroxybenzene family, which includes catechol, resorcinol, and hydroquinone . The unique structure of 1,1’,1’‘,1’‘’-(3,6-Dihydroxybenzene-1,2,4,5-tetrayl)tetra(heptan-1-one) makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-(3,6-Dihydroxybenzene-1,2,4,5-tetrayl)tetra(heptan-1-one) typically involves the reaction of 3,6-dihydroxybenzene with heptan-1-one under controlled conditions. The reaction is catalyzed by a base such as potassium hydroxide, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the purification of raw materials, controlled reaction conditions, and subsequent purification of the final product. The use of advanced techniques such as chromatography and crystallization ensures the high purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’‘,1’‘’-(3,6-Dihydroxybenzene-1,2,4,5-tetrayl)tetra(heptan-1-one) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and carboxylates.
Reduction: Alcohols and diols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,1’,1’‘,1’‘’-(3,6-Dihydroxybenzene-1,2,4,5-tetrayl)tetra(heptan-1-one) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating oxidative stress-related diseases.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 1,1’,1’‘,1’‘’-(3,6-Dihydroxybenzene-1,2,4,5-tetrayl)tetra(heptan-1-one) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can donate hydrogen atoms, acting as antioxidants, while the ketone groups can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Catechol (1,2-Dihydroxybenzene)
- Resorcinol (1,3-Dihydroxybenzene)
- Hydroquinone (1,4-Dihydroxybenzene)
Uniqueness
1,1’,1’‘,1’‘’-(3,6-Dihydroxybenzene-1,2,4,5-tetrayl)tetra(heptan-1-one) is unique due to its multiple functional groups and extended carbon chain, which confer distinct chemical properties and reactivity compared to its simpler analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
138250-51-8 |
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Molecular Formula |
C34H54O6 |
Molecular Weight |
558.8 g/mol |
IUPAC Name |
1-[2,4,5-tri(heptanoyl)-3,6-dihydroxyphenyl]heptan-1-one |
InChI |
InChI=1S/C34H54O6/c1-5-9-13-17-21-25(35)29-30(26(36)22-18-14-10-6-2)34(40)32(28(38)24-20-16-12-8-4)31(33(29)39)27(37)23-19-15-11-7-3/h39-40H,5-24H2,1-4H3 |
InChI Key |
PVFIZSSZLAXXGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C1=C(C(=C(C(=C1O)C(=O)CCCCCC)C(=O)CCCCCC)O)C(=O)CCCCCC |
Origin of Product |
United States |
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